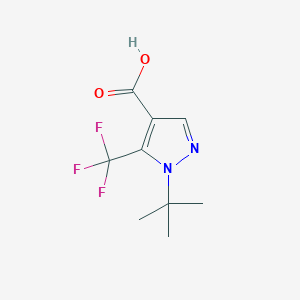

1-(叔丁基)-5-(三氟甲基)-1H-吡唑-4-羧酸

概述

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the tert-butyl, trifluoromethyl, and carboxylic acid groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring, with the tert-butyl, trifluoromethyl, and carboxylic acid groups attached at the 1, 5, and 4 positions, respectively .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The pyrazole ring might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group might make the compound acidic, and the trifluoromethyl group could increase the compound’s lipophilicity .科学研究应用

Lithium Metal Batteries

Background: Lithium metal is an attractive anode material due to its high theoretical specific capacity. However, uncontrollable lithium dendrite growth on the anode surface hampers its mass production.

Application: Researchers have discovered that [tert-butyl(diphenyl)silyl] trifluoromethanesulfonate (CAS 69739-34-0) acts as an effective additive for high-voltage lithium metal batteries . This compound modifies the solid electrolyte interphase (SEI) layer on the lithium anode. The SEI layer plays a crucial role in preventing dendrite formation. By preferentially reducing on the anode surface, it forms a flat and dense SEI layer, inhibiting electrolyte consumption and enhancing electrochemical reversibility during lithium plating and stripping processes.

Radical Trifluoromethylation

Background: The trifluoromethyl group (CF₃) is increasingly important in pharmaceuticals, agrochemicals, and materials.

Application: In radical chemistry, trifluoromethylation of carbon-centered radical intermediates has gained prominence. Researchers explore novel synthetic routes using trifluoromethylating agents, including compounds like 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid . These reactions enable the introduction of CF₃ groups into complex molecules, enhancing their properties and reactivity.

作用机制

Target of Action

Compounds with similar structures, such as trifluoromethyl-containing compounds, have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethyl groups can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process can significantly alter the properties of the target molecule, potentially influencing its reactivity, stability, and interactions with other molecules.

Biochemical Pathways

The introduction of a trifluoromethyl group into a molecule can significantly influence its biochemical behavior . The tert-butyl group also has implications in various biosynthetic and biodegradation pathways .

Result of Action

The introduction of trifluoromethyl and tert-butyl groups can significantly alter the properties of the target molecule, potentially influencing its reactivity, stability, and interactions with other molecules .

安全和危害

未来方向

属性

IUPAC Name |

1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPZUNLSYYEDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363248 | |

| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

142818-02-8 | |

| Record name | 1-(1,1-Dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142818-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)

![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)